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Compound of Interest

Compound Name: (S)-2-Isobutylsuccinic acid

Cat. No.: B15245812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the
molecular formula C8H1404. The document details the classification, synthesis, and
characterization of these compounds, with a particular focus on their relevance to drug
development and biological systems.

Classification of C8H1404 Structural Isomers

The molecular formula C8H1404, with a degree of unsaturation of two, gives rise to a diverse
array of structural isomers. These can be broadly categorized based on their functional groups
and carbon skeleton. The major classes include:

o Dicarboxylic Acids: These are aliphatic chains or cyclic structures containing two carboxylic
acid functional groups. A prominent example is suberic acid (octanedioic acid)[1][2].

o Diesters: These isomers contain two ester functional groups. Common examples include
diethyl succinate and dimethyl adipate[3][4]. The arrangement of the ester groups and the
nature of the alkyl chains contribute to the isomeric diversity.

e Cyclic Diols and Ethers: This class includes isomers with cyclic structures containing
hydroxyl groups and/or ether linkages. Given the molecular formula, these structures will
also possess other features like double bonds or additional oxygen-containing functional
groups to satisfy the degree of unsaturation.
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Physicochemical and Spectroscopic Data of
Representative Isomers

For ease of comparison, the following tables summarize key quantitative data for
representative isomers of C8H1404.

Table 1: Physicochemical Properties of Representative C8H1404 Isomers

Molecular . .
IUPAC CAS . Melting Boiling
Isomer Weight ( . .
Name Number Point (°C) Point (°C)
g/mol )
) ) Octanedioic 230 (at 15
Suberic Acid ] 505-48-6 174.19 141-144
acid mmHgQ)[2]
Diethyl Diethyl
, , 123-25-1 174.19 21 217.7
Succinate butanedioate
Dimethyl Dimethyl
_ . 627-93-0 174.19 8-10 227-230
Adipate hexanedioate

Table 2: Spectroscopic Data of Representative C8H1404 Isomers
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1H NMR (Solvent, Key IR Absorptions
Isomer 13C NMR (Solvent)
Frequency) (cm-1)

(DMSO-d6, 400 MHz):

0 11.96 (s, 2H, -

COQH), 2.19 (t, 4H, -

CH2COOH), 1.49 (D20): 6 187.0, 40.3, ~3000 (broad, O-H),
(quint, 4H, - 31.2, 28.5[6] ~1700 (C=0)[7]
CH2CH2CH2-), 1.27

(m, 4H, -

CH2CH2COOH)[5]

Suberic Acid

(CDCI3, 90 MHz):
4.15(q, 4H, -
OCH2CH3), 2.62 (s,

) ) (CDCI3): 8 172.2,

Diethyl Succinate 4H, - ~1735 (C=0, ester)
60.3, 29.0, 14.0[4]

COCH2CH2CO-),
1.26 (t, 6H, -
OCH2CH3)[8]

(CDCI3, 90 MHz): &
3.69 (s, 6H, -OCH3),
Dimethyl Adipate 2.32 (t, 4H, -CH2CO-),
1.66 (m, 4H, -
CH2CH2-)[3]

(Dioxane): & 173.3, ~1740 (C=0, ester)
50.8, 33.3, 24.1[9] [10]

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of key C8H1404 isomers are provided below. These
protocols are intended for laboratory use by trained professionals.

Synthesis of Suberic Acid by Oxidation of Cyclooctene

Principle: Suberic acid can be synthesized by the oxidative cleavage of the double bond in
cyclooctene using a strong oxidizing agent.

Detailed Protocol:
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 In a multi-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel,
place a solution of cyclooctene in a suitable solvent such as a mixture of acetone and water.

e Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

e Slowly add a solution of potassium permanganate (KMnO4) in water to the stirred
cyclooctene solution. The addition should be controlled to keep the reaction temperature
below 10 °C. The purple color of the permanganate will disappear as it reacts.

 After the addition is complete, continue stirring the mixture at room temperature for several
hours until the reaction is complete (monitored by TLC).

e Quench the reaction by adding a saturated solution of sodium bisulfite until the brown
manganese dioxide precipitate is dissolved.

 Acidify the resulting colorless solution with concentrated hydrochloric acid (HCI) to a pH of
approximately 1-2.

e The white precipitate of suberic acid is collected by vacuum filtration.
e Recrystallize the crude product from hot water to obtain pure suberic acid.

o Characterize the final product by melting point determination and spectroscopic methods
(NMR, IR).

Synthesis of Diethyl Succinate via Fischer Esterification

Principle: Diethyl succinate is synthesized by the acid-catalyzed esterification of succinic acid
with excess ethanol. The equilibrium is driven towards the product by removing water as it is
formed.

Detailed Protocol:

e To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add
succinic acid, a 3-fold molar excess of absolute ethanol, and a catalytic amount of
concentrated sulfuric acid.

e Add a water-immiscible solvent like toluene to aid in the azeotropic removal of water.
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» Heat the mixture to reflux. The water-ethanol-toluene azeotrope will distill into the Dean-
Stark trap. The lower aqueous layer is removed, and the upper organic layer is returned to
the reaction flask.

o Continue the reflux until no more water is collected in the trap, indicating the completion of
the reaction.

o Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

» Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and finally with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by
rotary evaporation.

» Purify the crude diethyl succinate by vacuum distillation.

» Confirm the identity and purity of the product using spectroscopic techniques.

Synthesis of Dimethyl Adipate

Principle: Dimethyl adipate is prepared by the esterification of adipic acid with methanol,
typically using an acid catalyst.

Detailed Protocol:

 In a three-necked glass reactor equipped with a stirrer and a reflux condenser, combine
adipic acid and a significant molar excess of methanol (e.g., a 15:1 molar ratio)[11].

e Add an acid catalyst, such as Amberlyst 15 ion-exchange resin (e.g., 7% by weight of adipic
acid)[11].

o Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be
monitored by titrating aliquots for the remaining acid content[11].

e Upon completion, cool the mixture and filter to remove the catalyst.

» Remove the excess methanol by distillation.
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e The remaining crude dimethyl adipate can be purified by vacuum distillation.

e Characterize the final product using NMR and IR spectroscopy.

Biological Activity and Signaling Pathways

Certain isomers of C8H1404 have demonstrated significant biological activity, making them of
interest to the drug development community.

Suberic Acid and the OR10A3 Signaling Pathway

Recent research has identified suberic acid as a ligand for the olfactory receptor OR10A3,
which is ectopically expressed in human dermal fibroblasts. Activation of this G-protein coupled
receptor (GPCR) by suberic acid initiates a signaling cascade that promotes collagen
synthesis, suggesting its potential as an anti-aging therapeutic target[12][13].

The proposed signaling pathway is as follows:

Receptor Binding: Suberic acid binds to and activates the OR10A3 receptor on the surface
of dermal fibroblasts[12].

o G-Protein Activation: This leads to the activation of an associated G-protein, which in turn
activates adenylyl cyclase.

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (CAMP).

o Akt Activation: The increase in intracellular cAMP leads to the phosphorylation and activation
of the protein kinase Akt (also known as Protein Kinase B)[12].

 Increased Collagen Synthesis: Activated Akt promotes downstream signaling events that
result in an increased production of collagen[12].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Suberic acid | C8H1404 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
. Suberic acid - Wikipedia [en.wikipedia.org]

. Dimethyl adipate(627-93-0) 1H NMR spectrum [chemicalbook.com]

. hnl19_sIn.html [ursula.chem.yale.edu]

. Suberic acid(505-48-6) 1H NMR [m.chemicalbook.com]

. bmse000378 Suberic Acid at BMRB [bmrb.io]

. Suberic acid(505-48-6) IR Spectrum [chemicalbook.com]

. Diethyl succinate(123-25-1) 13C NMR spectrum [chemicalbook.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. dev.spectrabase.com [dev.spectrabase.com]
¢ 10. Dimethyl adipate(627-93-0) IR Spectrum [m.chemicalbook.com]
e 11. sphinxsai.com [sphinxsai.com]

e 12. Activation of OR10A3 by Suberic Acid Promotes Collagen Synthesis in UVB-Irradiated
Dermal Fibroblasts via the cAMP-Akt Pathway - PMC [pmc.ncbi.nim.nih.gov]

o 13. Deciphering olfactory receptor binding mechanisms: a structural and dynamic
perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Structural Isomers
of C8H1404]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15245812#molecular-formula-c8h1404-structural-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15245812?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Suberic-acid
https://en.wikipedia.org/wiki/Suberic_acid
https://www.chemicalbook.com/SpectrumEN_627-93-0_1HNMR.htm
https://ursula.chem.yale.edu/~chem220/chem220js/STUDYAIDS/nmr/hnl19_sln.html
https://m.chemicalbook.com/SpectrumEN_505-48-6_1HNMR.htm
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000378
https://www.chemicalbook.com/SpectrumEN_505-48-6_IR1.htm
https://www.chemicalbook.com/SpectrumEN_123-25-1_13cnmr.htm
https://dev.spectrabase.com/spectrum/FF9o8fVfUbY
https://m.chemicalbook.com/SpectrumEN_627-93-0_ir1.htm
https://sphinxsai.com/2014/ch_vol6_no11/5/(4872-4877)%20014.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9776755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9776755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751049/
https://www.benchchem.com/product/b15245812#molecular-formula-c8h14o4-structural-isomers
https://www.benchchem.com/product/b15245812#molecular-formula-c8h14o4-structural-isomers
https://www.benchchem.com/product/b15245812#molecular-formula-c8h14o4-structural-isomers
https://www.benchchem.com/product/b15245812#molecular-formula-c8h14o4-structural-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15245812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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